molecular formula C9H18N2 B3324084 1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine CAS No. 1788873-45-9

1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine

Cat. No. B3324084
CAS RN: 1788873-45-9
M. Wt: 154.25 g/mol
InChI Key: IHQTYWSHCYTPNW-UHFFFAOYSA-N
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Description

1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine, or 1-THP-EA, is a synthetic amine that has been studied for its potential to be used in laboratory experiments and for its biochemical and physiological effects. This amine is a derivative of pyrrolizidine and has been found to have a variety of effects on the body. It is a relatively new compound and its potential applications are still being explored.

Scientific Research Applications

Enantioselective Synthesis

  • An efficient method for the enantioselective synthesis of tetrahydro-1H-pyrrolizin-3(2H)-ones has been developed, starting from α,β-unsaturated aldehydes. This process involves a sequence of asymmetric Michael–oxidative esterification–Michael–reduction–reductive amination–lactamization reactions with high enantioselectivities (Lin, Hong, & Lee, 2016).

Synthesis of Novel Derivatives

Chiral Derivative Synthesis

  • Research demonstrates the synthesis of chiral 1-(1H-pyrrole) derivatives, indicating the compound's applicability in producing enantiomerically pure primary amines (Jefford, Naide, & Sienkiewicz, 1996).

Pyrrole and Pyrrole Derivatives

  • Pyrrole derivatives, closely related to the structure of 1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine, are important in biological molecules like heme and chlorophyll. The compound is part of the broader class of pyrroles, known for their aromatic character and use in synthesizing various derivatives (Anderson & Liu, 2000).

Redox-Annulations in Cyclic Amines

  • Cyclic amines, similar in structure to the subject compound, undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the synthesis of ring-fused pyrrolines (Kang, Richers, Sawicki, & Seidel, 2015).

properties

IUPAC Name

1-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-8(10)9-4-2-6-11(9)7-3-5-9/h8H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQTYWSHCYTPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCCN1CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine
Reactant of Route 2
1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine
Reactant of Route 4
1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine
Reactant of Route 5
1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine
Reactant of Route 6
1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine

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